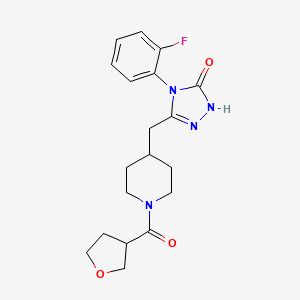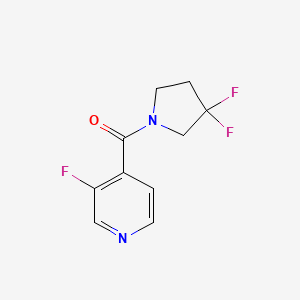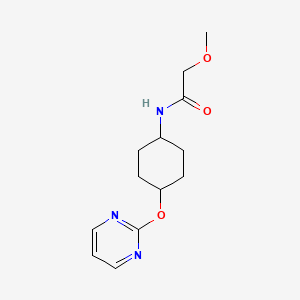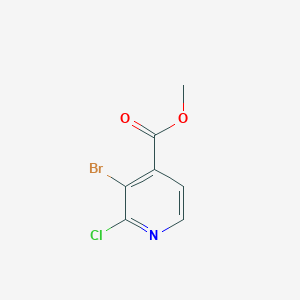
3-溴-2-氯吡啶-4-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-2-chloropyridine-4-carboxylate: is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms at the 3 and 2 positions, respectively, and a carboxylate ester group at the 4 position. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
科学研究应用
Chemistry: Methyl 3-bromo-2-chloropyridine-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of Methyl 3-bromo-2-chloropyridine-4-carboxylate may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of Methyl 3-bromo-2-chloropyridine-4-carboxylate is not well-documented. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways depending on its targets .
Pharmacokinetics
Factors such as the compound’s molecular weight (25048 g/mol ), and its physical form (liquid ) could influence its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-bromo-2-chloropyridine-4-carboxylate. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-chloropyridine-4-carboxylate typically involves halogenation and esterification reactions. One common method includes the bromination of 2-chloropyridine followed by esterification with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of Methyl 3-bromo-2-chloropyridine-4-carboxylate may involve large-scale halogenation processes using bromine and chlorine gas. The esterification step can be carried out in continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions: Methyl 3-bromo-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction Reactions: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction Reactions: Alcohol derivatives of the original ester compound.
相似化合物的比较
- Methyl 3-bromo-2-fluoropyridine-4-carboxylate
- Methyl 3-chloro-2-bromopyridine-4-carboxylate
- Methyl 3-iodo-2-chloropyridine-4-carboxylate
Uniqueness: Methyl 3-bromo-2-chloropyridine-4-carboxylate is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 3-bromo-2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGXFJJEPIDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)
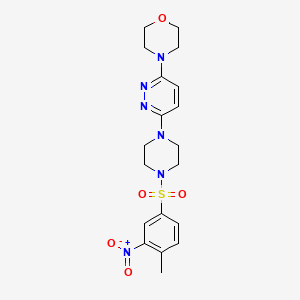
![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)
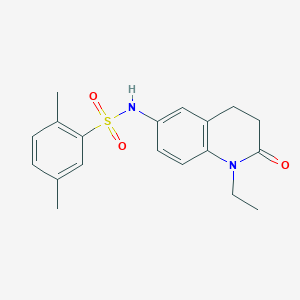
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)
![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)
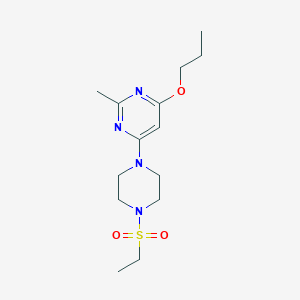
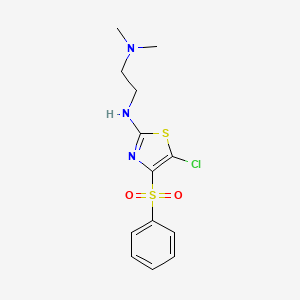
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)
